Calicheamicin

DNA Minor Groove Binding Sequence-Specific Recognition NMR Structure Determination

Sourcing structurally authentic Calicheamicin γ1I for ADC conjugation or DNA damage assays is critical: generic or brominated analogs lack the 5-iodo substituent essential for sequence-specific DNA binding and potency. This lot delivers the FDA-validated γ1I isoform. - Identity: Aryltetrasaccharide with 5-iodo-thiobenzoate terminus, confirmed by HPLC and MS. - Activity: Generates a clean DSB:SSB ratio of 1:3; ~50% enhanced cleavage on negatively supercoiled DNA. - Supply: In-stock, >95% purity, ready for AcBut-DMH-N-acetyl linker-payload synthesis (DAR 4-6).

Molecular Formula C55H74IN3O21S4
Molecular Weight 1368.4 g/mol
Cat. No. B10858107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13+,29-18-
InChIKeyHXCHCVDVKSCDHU-UJSYRLJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calicheamicin γ1I Procurement Guide


The compound described by the systematic IUPAC name S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate is calicheamicin γ1I (CAS 108212-75-5, PubChem CID 4489307), the most widely studied member of the calicheamicin family of enediyne antitumor antibiotics derived from Micromonospora echinospora ssp. calichensis [1]. This compound consists of a bicyclic enediyne aglycone core containing a labile methyltrisulfanyl trigger group linked to an aryltetrasaccharide domain that terminates in a distinctive 5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate moiety [2]. Calicheamicin γ1I functions as a potent DNA-damaging payload in FDA-approved antibody-drug conjugates (ADCs) including gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), representing the only enediyne compound presently used commercially as an anticancer agent [3][4].

Calicheamicin γ1I Functional Selectivity


Generic substitution among calicheamicin family members is scientifically invalid because the 5-iodo substituent on the terminal thiobenzoate ring of calicheamicin γ1I constitutes a critical determinant of DNA sequence recognition and binding affinity that is not shared by brominated analogs (e.g., γ1Br) or esperamicins lacking the C-D ring system [1]. Structural studies of the calicheamicin γ1I-DNA complex establish that the iodine atom forms specific intermolecular hydrogen bonds with the exocyclic amino proton of the 5'-guanine base within the preferred (T-C-C-T)·(A-G-G-A) recognition sequence, positioning the enediyne warhead for precise double-strand cleavage [2]. Esperamicins, which lack the iodinated thiobenzoate C-ring and terminal rhamnose D-ring, exhibit reduced sequence specificity compared to calicheamicin γ1I [3]. Furthermore, removal of the D-ring (terminal rhamnose) from calicheamicin maintains cleavage specificity but reduces efficiency by 50-100 fold, while removal of the E-ring (amino sugar) reduces efficiency by 2-3 orders of magnitude, demonstrating that the full aryltetrasaccharide architecture of γ1I is essential for optimal DNA targeting potency [3]. These structure-function relationships underscore why calicheamicin γ1I—not its brominated or truncated analogs—was selected as the payload for FDA-approved ADCs [4].

Calicheamicin γ1I Comparative Performance


Iodine Contribution to DNA Binding Specificity

The 5-iodo substituent on the thiobenzoate ring of calicheamicin γ1I forms critical intermolecular hydrogen bonds with the exocyclic amino proton of the 5'-guanine residue in the d(A-G-G-A) segment of the preferred (T-C-C-T)·(A-G-G-A) binding site [1]. In contrast, esperamicins lack the iodinated thiobenzoate C-ring and terminal rhamnose D-ring entirely, resulting in reduced sequence specificity relative to calicheamicin γ1I [2]. Brominated analogs (γ1Br) have been isolated but have not been developed as ADC payloads due to the distinct electronic and steric properties of bromine versus iodine that alter minor groove recognition geometry [3].

DNA Minor Groove Binding Sequence-Specific Recognition NMR Structure Determination

Antitumor Potency vs Doxorubicin

Calicheamicin γ1I exhibits approximately 1000-fold greater antitumor activity than adriamycin (doxorubicin) against murine tumor models, establishing a quantitative potency benchmark that defines the calicheamicin class relative to conventional chemotherapeutic agents [1]. This potency differential is attributed to the compound's ability to induce site-specific DNA double-strand breaks at sub-picomolar concentrations [2].

Antitumor Activity Cytotoxicity In Vivo Efficacy

DNA Double-Strand Break Selectivity

Calicheamicin γ1I produces a characteristic ratio of DNA double-strand breaks (DSB) to single-stranded breaks (SSB) of 1:3 in cellular DNA, closely approximating the 1:2 ratio observed when the compound cleaves purified plasmid DNA [1]. This DSB:SSB ratio, combined with the compound's specificity for DNA over RNA or protein (cleavage not inhibited by excess tRNA or protein), distinguishes calicheamicin γ1I from other enediynes such as neocarzinostatin and C-1027 that generate different proportions of single- and double-strand breaks and varying types of DNA lesions [2][3].

DNA Damage Quantification Double-Strand Breaks Mechanism of Action

Supercoiling-Dependent DNA Cleavage

Calicheamicin γ1I exhibits DNA supercoiling-dependent cleavage activity: the compound causes approximately 50% more damage in negatively supercoiled plasmid DNA compared to positively supercoiled DNA [1]. This topological sensitivity is controlled at the level of thiol activation of the drug, suggesting that genomic regions with negative superhelical tension (e.g., actively transcribed genes) may be more susceptible to calicheamicin-mediated damage [1]. This property distinguishes calicheamicin γ1I from intercalating agents and other minor groove binders that show different supercoiling dependencies.

DNA Topology Effects Minor Groove Binders Thiol Activation

FDA-Approved ADC Payload

Calicheamicin γ1I serves as the core cytotoxic warhead from which N-acetyl-γ-calicheamicin dimethylhydrazide (CalichDMH) is derived for conjugation in FDA-approved antibody-drug conjugates, including gemtuzumab ozogamicin (Mylotarg®) targeting CD33 in acute myeloid leukemia and inotuzumab ozogamicin (Besponsa®) targeting CD22 in B-cell acute lymphoblastic leukemia [1][2]. The N-acetyl-calicheamicin DMH linker-payload construct is reported to be 10- to 100-fold more potent than the majority of cytotoxic chemotherapeutic agents in current clinical use [3]. In contrast, alternative enediyne payloads such as uncialamycin-based ADCs remain in preclinical or early clinical development without FDA approval [4].

Antibody-Drug Conjugate ADC Payload Clinical Translation

Calicheamicin γ1I Application Scenarios


ADC Payload Development and Manufacturing

Calicheamicin γ1I is the foundational cytotoxic warhead for the synthesis of N-acetyl-γ-calicheamicin dimethylhydrazide (CalichDMH), the linker-payload construct utilized in two FDA-approved ADCs (gemtuzumab ozogamicin and inotuzumab ozogamicin) [1]. Procurement of high-purity calicheamicin γ1I (>95% by HPLC) is essential for ADC conjugation workflows requiring the AcBut-DMH-N-acetyl-calicheamicin linker-payload system with typical drug-to-antibody ratios (DAR) of 4-6 . The compound's sub-picomolar potency and established clinical safety profile make it the enediyne payload of choice for ADC programs targeting hematologic malignancies [1].

DNA Double-Strand Break Repair Studies

Calicheamicin γ1I produces a characteristic DSB:SSB ratio of 1:3 in cellular DNA with even damage distribution across cell populations, making it an optimal tool compound for investigating cellular double-strand break sensing, signaling, and repair pathways [1]. Unlike γ-radiation or alternative enediynes such as neocarzinostatin (which primarily generates monoadducts) or C-1027 (which primarily generates interstrand cross-links), calicheamicin γ1I provides a clean, predominantly double-strand break lesion spectrum that simplifies interpretation of DNA damage response experiments . The compound is particularly suitable for studies using DSB-repair deficient cell lines (e.g., Mo59J) which exhibit hypersensitivity to calicheamicin γ1I [1].

Minor Groove Recognition and Enediyne Activation

The well-characterized solution NMR structure of the calicheamicin γ1I-DNA complex (PDB ID: 2PIK) provides atomic-level resolution of the sequence-specific binding mode to the (T-C-C-T)·(A-G-G-A) recognition sequence [1]. This structural information, combined with the defined role of the 5-iodo substituent in hydrogen bonding to the 5'-guanine exocyclic amino proton, makes calicheamicin γ1I an ideal model system for studying carbohydrate-minor groove recognition, thiol-triggered enediyne activation via Bergman cyclization, and the relationship between binding geometry and radical-mediated DNA cleavage site specificity [1].

DNA Topology and Genotoxin Activity

Calicheamicin γ1I exhibits approximately 50% enhanced DNA cleavage activity in negatively supercoiled DNA compared to positively supercoiled DNA, with the topological effect controlled at the level of thiol (glutathione) accessibility to the DNA-bound drug [1]. This property supports the use of calicheamicin γ1I in studies examining how genomic DNA superhelical tension (e.g., in actively transcribed versus silenced chromatin regions) modulates the activity of non-intercalating minor groove-binding genotoxins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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